CID 21524124
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dimethylamine cyclopropyl phenyl sulfoxide tetrafluoroborate . It has the molecular formula C11H16BF4NOS and a molecular weight of 297.12 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dimethylamine cyclopropyl phenyl sulfoxide tetrafluoroborate involves several steps. One common method includes the reaction of dimethylamine with cyclopropyl phenyl sulfoxide in the presence of tetrafluoroboric acid . The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Dimethylamine cyclopropyl phenyl sulfoxide tetrafluoroborate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: The compound can participate in substitution reactions where the dimethylamine group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfone derivatives , sulfides , and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethylamine cyclopropyl phenyl sulfoxide tetrafluoroborate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of dimethylamine cyclopropyl phenyl sulfoxide tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dimethylamine cyclopropyl phenyl sulfoxide tetrafluoroborate include:
- Dimethylamine cyclopropyl phenyl sulfide
- Dimethylamine cyclopropyl phenyl sulfone
- Cyclopropyl phenyl sulfoxide
Uniqueness
Dimethylamine cyclopropyl phenyl sulfoxide tetrafluoroborate is unique due to the presence of the tetrafluoroborate group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications .
Properties
Molecular Formula |
C11H16BF4NOS |
---|---|
Molecular Weight |
297.13 g/mol |
InChI |
InChI=1S/C11H16NOS.BF4/c1-12(2)14(13,11-8-9-11)10-6-4-3-5-7-10;2-1(3,4)5/h3-7,11H,8-9H2,1-2H3;/q+1;-1 |
InChI Key |
KXHIQPHSESAJOO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CN(C)[S+](=O)(C1CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.